2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine
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Overview
Description
2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a tetradec-1-en-3-yn-1-yl group and a trimethylsilyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine typically involves multi-step organic reactions. One common approach is the coupling of a pyridine derivative with a tetradec-1-en-3-yn-1-yl halide under palladium-catalyzed cross-coupling conditions. The trimethylsilyl-ethynyl group can be introduced via a Sonogashira coupling reaction using trimethylsilylacetylene and a suitable halide precursor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tetradec-1-yn-3-ol: A structurally related compound with a hydroxyl group instead of the pyridine ring.
3-(Trimethylsilyl)prop-2-yn-1-ol: Similar in having a trimethylsilyl-ethynyl group but lacks the tetradec-1-en-3-yn-1-yl and pyridine components.
Uniqueness
2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine is unique due to its combination of a long aliphatic chain, a pyridine ring, and a trimethylsilyl-ethynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
805240-16-8 |
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Molecular Formula |
C24H35NSi |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
trimethyl-[2-(6-tetradec-1-en-3-ynylpyridin-3-yl)ethynyl]silane |
InChI |
InChI=1S/C24H35NSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-18-23(22-25-24)20-21-26(2,3)4/h16-19,22H,5-13H2,1-4H3 |
InChI Key |
QYJMZRYZLSFHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC=CC1=NC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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